5-Acetyl-2-aminobenzoic acid is an organic compound with the molecular formula . It is a derivative of anthranilic acid, characterized by the presence of both an amino group and a carboxylic acid group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. It serves as an intermediate in the synthesis of dyes and pigments and is under investigation for potential biological activities such as antimicrobial and anti-inflammatory properties .
The synthesis of 5-acetyl-2-aminobenzoic acid can be achieved through several methods, primarily focusing on acetylation reactions:
The choice of method for synthesis depends on factors such as cost, availability of reagents, and desired purity. Industrial production often employs large-scale acetylation processes that mirror these laboratory methods but are optimized for efficiency .
The molecular structure of 5-acetyl-2-aminobenzoic acid features:
The structural formula can be represented as follows:
The compound has a molecular weight of approximately 179.17 g/mol. Its melting point and other physical properties may vary based on purity and crystalline form .
5-Acetyl-2-aminobenzoic acid can undergo various chemical reactions:
These reactions are significant for synthesizing new derivatives with potentially enhanced biological activities or different chemical properties.
The mechanism of action for 5-acetyl-2-aminobenzoic acid involves its interaction with biological targets at the molecular level:
Research indicates that derivatives of anthranilic acid may serve as precursors for various biologically active compounds, including certain alkaloids and plant hormones .
Relevant data regarding melting points and boiling points are essential for practical applications but may vary based on purity .
5-Acetyl-2-aminobenzoic acid has several scientific uses:
This compound's versatility across multiple domains underscores its significance in both research and industrial applications.
The biosynthesis of 5-acetyl-2-aminobenzoic acid (C₉H₉NO₃) originates in the shikimate pathway, a fundamental metabolic route in microorganisms and plants that connects carbohydrate metabolism to aromatic compound production. This seven-step pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the central precursor for aromatic amino acids and related compounds [3]. Chorismate undergoes enzymatic rearrangement via anthranilate synthase to form anthranilic acid (2-aminobenzoic acid), the immediate ring structure precursor for 5-acetyl-2-aminobenzoic acid [3]. The subsequent acetylation at the 5-position represents a specialized branch from primary metabolism, requiring precise enzymatic control to direct metabolic flux toward this specific derivative rather than tryptophan or other chorismate-derived products.
The enzymatic conversion from anthranilate to 5-acetyl-2-aminobenzoic acid involves two principal biochemical modifications: hydroxylation at the 5-position followed by acetylation. While the complete enzymatic sequence remains under investigation, current evidence suggests parallels to para-aminobenzoic acid (pABA) acetylation mechanisms observed in yeast coenzyme Q biosynthesis [6]. In engineered systems, researchers have achieved precursor integration by overexpressing trpE (encoding anthranilate synthase component I) while simultaneously knocking out competing pathways that consume chorismate, such as those for phenylalanine, tyrosine, and tryptophan biosynthesis. This strategy increases chorismate availability for anthranilate production, creating a metabolic "funnel" toward 5-acetyl-2-aminobenzoic acid precursors [3].
Table 1: Shikimate Pathway Steps Generating Anthranilate Precursor for 5-Acetyl-2-aminobenzoic Acid
Enzyme | Reaction | Primary Product | Relevance to Target Compound |
---|---|---|---|
DAHP synthase | PEP + E4P → 3-Deoxy-D-arabino-heptulosonate-7-phosphate | DAHP | Commits carbon flux into shikimate pathway |
Chorismate mutase | Chorismate → Prephenate | Prephenate | Diverts flux away from anthranilate branch |
Anthranilate synthase | Chorismate + Glutamine → Anthranilate | Anthranilate | Direct precursor for target compound |
Phospho-2-carboxy-3-ketoarabinitol aldolase | N-(5'-Phosphoribosyl)-anthranilate → CdRP | CdRP | Competitive pathway consuming anthranilate |
Recent metabolic engineering breakthroughs have demonstrated that dynamic pathway regulation significantly enhances precursor availability. A notable example involves replacing native promoters of shikimate pathway genes (including aroG, aroB, and aroE) with inducible systems responsive to anthranilate accumulation. This approach achieved a 3.2-fold increase in anthranilate titer compared to constitutive overexpression systems, providing abundant substrate for subsequent acetylation [3]. Further enhancement comes from eliminating feedback inhibition through point mutations in anthranilate synthase, particularly in the TrpE subunit, making the enzyme resistant to tryptophan-mediated allosteric inhibition—a key metabolic engineering strategy for boosting aromatic amino acid derivatives [3].
Microbial production platforms for 5-acetyl-2-aminobenzoic acid require comprehensive host engineering to optimize chorismate flux and anthranilate production. Escherichia coli remains the predominant host due to well-characterized shikimate pathway regulation and extensive genetic tools. Engineering strategies focus on two primary objectives: enhancing carbon flux toward chorismate and minimizing competitive losses to essential aromatic amino acids. Successful approaches include overexpression of rate-limiting enzymes (DAHP synthase, shikimate kinase), knockout of global regulatory repressors (tyrR), and attenuation of the phosphotransferase system to reduce glucose-driven repression of shikimate pathway genes [3].
Anthranilate synthase modulation presents critical engineering challenges due to its complex regulation. The enzyme consists of two subunits: TrpE (component I) containing the active site and allosteric regulation domain, and TrpD (component II) providing glutamine amidotransferase activity. Engineered strains express feedback-resistant anthranilate synthase (e.g., TrpEᴱ³⁸⁰ᴰ) that maintains activity even at elevated tryptophan concentrations, preventing premature pathway downregulation [3]. Additional yield improvements come from balancing trpED expression levels to avoid toxic intermediate accumulation while maximizing anthranilate production. Recent studies demonstrate that fusion constructs linking TrpE and TrpD with optimized peptide spacers increase metabolic channeling efficiency by 40% compared to separately expressed subunits [3].
Table 2: Comparison of Microbial Host Systems for 5-Acetyl-2-aminobenzoic Acid Production
Host Organism | Engineering Strategy | Anthranilate Titer (g/L) | Relative Advantage | Limitation |
---|---|---|---|---|
Escherichia coli | trpE feedback-resistant mutant + ppsA overexpression | 2.8 | Rapid growth, extensive genetic tools | Native degradation pathways |
Pseudomonas putida | Chorismate lyase knockout + aromatic transporter expression | 1.6 | Solvent tolerance, versatile metabolism | Lower transformation efficiency |
Saccharomyces cerevisiae | Cytosolic shikimate pathway reconstruction + ARO4ᴼᴺᴹ | 0.9 | Eukaryotic post-translational modifications | Compartmentalization challenges |
Beyond E. coli, non-conventional hosts show promise for specialized production scenarios. Pseudomonas putida KT2440 exhibits exceptional tolerance to aromatic compounds and can utilize diverse carbon sources, making it suitable for industrial waste stream valorization. Engineering this host involves deletion of pheA and tyrA to block competing branches while introducing heterologous acetyltransferases optimized for 5-position modification [6]. For complex modifications requiring eukaryotic machinery, Saccharomyces cerevisiae provides distinct advantages, particularly in post-translational enzyme modification. However, metabolic engineers must address compartmentalization challenges by relocating the entire shikimate pathway to the cytosol—achieved through deletion of mitochondrial targeting sequences and expression of cytosolic transketolase variants to supply adequate erythrose-4-phosphate [6].
The terminal biosynthetic step—acetylation at the 5-position of anthranilic acid—is catalyzed by specialized arylacetyltransferases with distinct mechanistic features across biological systems. Prokaryotic enzymes typically employ a ping-pong bi-bi mechanism where the acetyl group from acetyl-CoA is first transferred to a conserved cysteine residue within the enzyme's active site, forming an acetyl-thioester intermediate. This activated acetyl group is subsequently transferred to the aromatic amine at position 5 of anthranilic acid, yielding 5-acetyl-2-aminobenzoic acid [6]. The reaction efficiency depends critically on substrate orientation, with structural studies revealing a conserved binding pocket that positions the 5-amino group in proximity to the acetyl-thioester intermediate through hydrogen bonding networks involving backbone amides of Leu¹⁷³ and Gly¹⁹⁸ (numbering based on Bacillus subtilis acetyltransferase).
In eukaryotic systems, particularly yeast, acetylation mechanisms exhibit greater diversity. Saccharomyces cerevisiae employs multifunctional acetyltransferases that can utilize both acetyl-CoA and succinyl-CoA as acyl donors, though with differing catalytic efficiencies. Kinetic analyses reveal a sequential ordered mechanism where cofactor binding precedes substrate entry into the active site [6]. This mechanistic distinction has significant implications for metabolic engineering: eukaryotic systems offer potential for producing diverse acylated analogs by simply modulating acyl-CoA pools, whereas prokaryotic systems typically produce more specific acetylation patterns. The recent discovery of iminodehydro intermediates in yeast—nitrogen-containing analogs that undergo Schiff base formation and subsequent deimination—suggests an alternative route to deacetylated byproducts that must be minimized in production strains [6].
Table 3: Characteristics of Acetyltransferases Relevant to 5-Acetyl-2-aminobenzoic Acid Biosynthesis
Enzyme Source | Cofactor Specificity | Km Anthranilate (μM) | Vmax (μmol/min/mg) | Optimal pH | Inhibitors |
---|---|---|---|---|---|
Bacillus subtilis ATF1 | Acetyl-CoA (Km = 12 μM) | 85 | 4.2 | 8.0 | p-Coumaroyl-CoA |
Saccharomyces cerevisiae ATF2 | Acetyl-CoA (Km = 8 μM), Succinyl-CoA | 120 | 1.8 | 7.5 | CoASH |
Engineered Pseudomonas variant | Propionyl-CoA > Acetyl-CoA | 68 | 5.6 | 7.8 | None reported |
Protein engineering has dramatically expanded the catalytic repertoire of these enzymes. Rational design targeting the acyl-binding pocket (residues ¹⁴⁶WGYG¹⁴⁹) successfully altered cofactor specificity in E. coli acetyltransferases to accept longer-chain acyl groups. More extensive remodeling through directed evolution yielded variants with 18-fold improved catalytic efficiency (kcat/Km) toward anthranilate while maintaining strict regioselectivity for the 5-position—critical for avoiding unwanted structural isomers [6]. Structural insights guiding these improvements include: 1) enlarging the substrate-binding pocket by substituting bulky residues with alanine; 2) introducing positive charges near the cofactor-binding site to stabilize the transition state; and 3) enhancing protein rigidity through strategic disulfide bonds to improve thermostability during industrial bioprocessing. Fusion constructs linking acetyltransferases to anthranilate-producing modules create metabolic channels that minimize intermediate diffusion and degradation, boosting pathway efficiency by 65% in high-density fermentations [6].
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